molecular formula C13H27N3 B1386891 [3-(1,4'-Bipiperidin-1'-yl)propyl]amine CAS No. 890141-58-9

[3-(1,4'-Bipiperidin-1'-yl)propyl]amine

Cat. No. B1386891
M. Wt: 225.37 g/mol
InChI Key: JULHFSWCDLKJNE-UHFFFAOYSA-N
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Description

“[3-(1,4’-Bipiperidin-1’-yl)propyl]amine” is a long-chain aliphatic amine with two piperidine rings1. It has a molecular formula of C13H27N31 and a molecular weight of 225.37 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “[3-(1,4’-Bipiperidin-1’-yl)propyl]amine” from the web search results.



Molecular Structure Analysis

The molecular structure of “[3-(1,4’-Bipiperidin-1’-yl)propyl]amine” consists of a long-chain aliphatic amine with two piperidine rings1. The compound has a molecular formula of C13H27N31.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving “[3-(1,4’-Bipiperidin-1’-yl)propyl]amine” from the web search results.



Physical And Chemical Properties Analysis

“[3-(1,4’-Bipiperidin-1’-yl)propyl]amine” has a molecular weight of 225.37 g/mol1. Unfortunately, the web search results do not provide further information on its physical and chemical properties.


Scientific Research Applications

As for “[3-(1,4’-Bipiperidin-1’-yl)propyl]amine”, it is a chemical substance with the CAS number 890141-58-9 . It is used in organic synthesis , but the specific applications, methods of application, and outcomes are not detailed in the available sources.

Safety And Hazards

The safety and hazards associated with “[3-(1,4’-Bipiperidin-1’-yl)propyl]amine” are not explicitly mentioned in the web search results.


Future Directions

The future directions for “[3-(1,4’-Bipiperidin-1’-yl)propyl]amine” are not explicitly mentioned in the web search results.


Please note that this information is based on the available web search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature or contact a chemical expert.


properties

IUPAC Name

3-(4-piperidin-1-ylpiperidin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3/c14-7-4-8-15-11-5-13(6-12-15)16-9-2-1-3-10-16/h13H,1-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULHFSWCDLKJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1,4'-Bipiperidin-1'-yl)propyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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